molecular formula C15H14BrF2N3O B7007334 N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7007334
M. Wt: 370.19 g/mol
InChI Key: FUBVOIWFYUZVFY-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF2N3O/c1-21-14(9(7-19-21)8-3-2-4-8)15(22)20-13-6-12(18)11(17)5-10(13)16/h5-8H,2-4H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVOIWFYUZVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C(=O)NC3=CC(=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination and Fluorination:

    Cyclobutylation: The cyclobutyl group is introduced via a cycloaddition reaction.

    Pyrazole Formation: The pyrazole ring is formed through a condensation reaction involving hydrazine and a diketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Chemical Research: It serves as a valuable building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-difluorophenyl)acetamide
  • 3-(2-bromo-4,5-difluorophenyl)-1H-pyrazole
  • 4-(2-bromo-4,5-difluorophenyl)-2-methyl-1H-pyrazole

Uniqueness

N-(2-bromo-4,5-difluorophenyl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

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